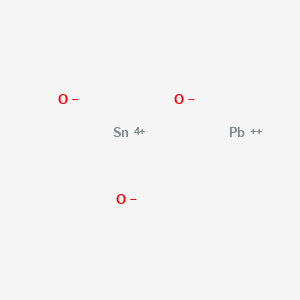
Silane-d4
Übersicht
Beschreibung
Silane-d4, also known as deuterated silane, is a compound with the chemical formula D4Si. It is a variant of silane (SiH4) where the hydrogen atoms are replaced with deuterium, a heavier isotope of hydrogen. This compound is of significant interest in various scientific fields due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silane-d4 can be synthesized through several methods. One common approach involves the reaction of deuterium gas (D2) with silicon at high temperatures. Another method includes the reduction of silicon tetrafluoride (SiF4) with lithium aluminum deuteride (LiAlD4) in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of deuterium chloride (DCl) with magnesium silicide (Mg2Si) to produce deuterated silane gas. This process is carried out in a controlled environment to ensure the purity and safety of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Silane-d4 undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form silicon dioxide (SiO2) and deuterium oxide (D2O).
Reduction: Can be reduced to form silicon and deuterium gas.
Substitution: Undergoes substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxygen, halogens, and strong acids. Typical reaction conditions involve elevated temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions with this compound include silicon dioxide, deuterium gas, and various silicon-containing compounds depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Silane-d4 has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other deuterated compounds and in studies involving isotopic labeling.
Biology: Employed in tracer studies to track the movement and interaction of silicon-containing compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Wirkmechanismus
The mechanism by which Silane-d4 exerts its effects involves the interaction of deuterium atoms with various molecular targets. Deuterium’s heavier mass compared to hydrogen can lead to differences in reaction rates and pathways, making this compound a valuable tool in kinetic isotope effect studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silane (SiH4): The non-deuterated form of Silane-d4, commonly used in similar applications but with different isotopic properties.
Germane (GeH4): A germanium analog of silane, used in semiconductor production.
Methane (CH4): A carbon analog of silane, widely used as a fuel and in chemical synthesis.
Uniqueness
This compound’s uniqueness lies in its deuterium content, which imparts distinct physical and chemical properties compared to its non-deuterated counterpart. This makes it particularly useful in studies requiring isotopic labeling and in applications where the kinetic isotope effect is significant .
Eigenschaften
IUPAC Name |
tetradeuteriosilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4Si/h1H4/i1D4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRPTPMANUNPDV-JQYAHLJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[SiH4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][Si]([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318605 | |
| Record name | Silane-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
36.141 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13537-07-0 | |
| Record name | Silane-d4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13537-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H4)Silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013537070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2H4]silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B76826.png)






